Methyl 1-[(2-nitrophenyl)sulfonyl]prolinate
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Overview
Description
Methyl 1-[(2-nitrophenyl)sulfonyl]prolinate is an organic compound that belongs to the class of sulfonyl prolinates It is characterized by the presence of a nitrophenyl group attached to a sulfonyl moiety, which is further connected to a proline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-[(2-nitrophenyl)sulfonyl]prolinate typically involves the reaction of (2-nitrophenyl)methanesulfonyl chloride with methyl pyrrolidine-2-carboxylate hydrochloride in the presence of a base such as 4-dimethylaminopyridine. The reaction is carried out in a solvent like dichloromethane at room temperature for several hours .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-[(2-nitrophenyl)sulfonyl]prolinate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as stannous chloride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Reduction of the nitro group: Amino derivatives.
Reduction of the sulfonyl group: Sulfide derivatives.
Substitution reactions: Various substituted aromatic compounds.
Scientific Research Applications
Methyl 1-[(2-nitrophenyl)sulfonyl]prolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-[(2-nitrophenyl)sulfonyl]prolinate is primarily determined by its functional groups. The nitro group can undergo reduction to form an amino group, which can interact with biological targets. The sulfonyl group can act as an electrophile, participating in various biochemical reactions. The proline moiety can influence the compound’s binding affinity to proteins and enzymes .
Comparison with Similar Compounds
- Methyl 1-[(4-nitrophenyl)sulfonyl]prolinate
- Methyl 1-[(4-aminobenzyl)sulfonyl]prolinate
Comparison: Methyl 1-[(2-nitrophenyl)sulfonyl]prolinate is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and interaction with other molecules. In comparison, methyl 1-[(4-nitrophenyl)sulfonyl]prolinate has the nitro group in the para position, which can lead to different chemical and biological properties .
Properties
Molecular Formula |
C12H14N2O6S |
---|---|
Molecular Weight |
314.32 g/mol |
IUPAC Name |
methyl 1-(2-nitrophenyl)sulfonylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H14N2O6S/c1-20-12(15)10-6-4-8-13(10)21(18,19)11-7-3-2-5-9(11)14(16)17/h2-3,5,7,10H,4,6,8H2,1H3 |
InChI Key |
LPHDSEQVFZWRNR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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